Imatinib related substance B is a chemical compound identified as a related substance to Imatinib Mesylate []. Imatinib Mesylate, known by the international non-proprietary name Imatinib mesylate, is a medication primarily used to treat specific types of cancer [, ]. While Imatinib Mesylate itself has been extensively studied, its related substances, including Imatinib related substance B, are primarily researched in the context of quality control and analysis of Imatinib Mesylate production []. Understanding the properties and synthesis of Imatinib related substance B is crucial for ensuring the purity and efficacy of Imatinib Mesylate.
Imatinib (Piperidine)-N,N-dioxide is a derivative of imatinib, a well-known small molecule kinase inhibitor primarily used in the treatment of certain cancers, particularly chronic myeloid leukemia. Imatinib functions by inhibiting specific tyrosine kinases that are crucial for cancer cell proliferation and survival. The compound is classified as a protein-tyrosine kinase inhibitor and is recognized for its selectivity towards the BCR-ABL fusion protein, which is implicated in various malignancies.
Imatinib was first approved for clinical use in 2001, revolutionizing cancer treatment by targeting the BCR-ABL fusion protein created by the Philadelphia chromosome abnormality. This compound belongs to the class of 2-phenylaminopyrimidine derivatives, with the chemical formula and an average molecular weight of approximately 493.60 g/mol . Its structure includes a piperazine ring, which contributes to its pharmacological properties.
The synthesis of Imatinib (Piperidine)-N,N-dioxide involves several steps that typically include:
Technical details regarding specific reagents, conditions, and yields are often proprietary or found in specialized chemical literature.
The molecular structure of Imatinib (Piperidine)-N,N-dioxide can be described as follows:
Data from structural analysis indicates that this compound exhibits significant conformational flexibility, which may influence its interaction with target proteins .
Imatinib undergoes various chemical reactions during its metabolism:
The kinetics of these reactions are essential for understanding drug interactions and efficacy.
Imatinib exerts its therapeutic effects through a well-defined mechanism:
This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy.
Imatinib (Piperidine)-N,N-dioxide exhibits several notable physical and chemical properties:
These properties are vital for formulation development and therapeutic application.
Imatinib (Piperidine)-N,N-dioxide has significant scientific applications:
Imatinib (Piperidine)-N,N-dioxide (CAS 571186-93-1) is a structurally distinct derivative of the anticancer drug imatinib, formally identified as 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide [2] [3] [6]. This molecule features a complex architecture with multiple aromatic systems and a critically modified piperazine ring. The defining structural characteristic is the presence of two oxygen atoms bonded to the piperazine nitrogen atoms, forming an N,N-dioxide configuration [7]. This modification significantly alters the electronic properties of the piperazine ring, converting it into a highly polar, zwitterionic moiety with increased hydrogen-bonding capacity compared to the parent imatinib structure.
The molecular formula is C29H31N7O3, with a precise molecular weight of 525.60 g/mol [2] [6]. The SMILES notation (O=C(NC1=CC=C(C)C(NC2=NC=CC(C3=CC=CN=C3)=N2)=C1)C4=CC=C(C[N+]5([O-])CCN+([O-])CC5)C=C4) accurately captures the connectivity and oxidation states [6]. The InChIKey (InChI=1S/C29H31N7O3/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36(39)16-14-35(2,38)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)) provides a standardized descriptor for database searching and computational studies [7]. The dioxidopiperazine ring creates a sterically encumbered, electron-deficient region that influences molecular conformation through intramolecular charge transfer effects and potential dipole-dipole interactions with the adjacent benzamide group.
Table 1: Fundamental Molecular Characteristics of Imatinib (Piperidine)-N,N-dioxide
Property | Value |
---|---|
CAS Registry Number | 571186-93-1 |
IUPAC Name | 4-[(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Molecular Formula | C29H31N7O3 |
Molecular Weight | 525.60 g/mol |
Exact Mass | 525.2488 Da |
Synonyms | Imatinib impurity B; Imatinib N1,N4-dioxide |
The N,N-dioxide modification profoundly impacts the physicochemical behavior of this imatinib derivative. While comprehensive solubility data across solvent systems remains limited in public literature, the molecule exhibits marked polarity due to its zwitterionic nature. Available evidence suggests limited solubility in apolar solvents but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol (particularly when heated) [8]. The presence of quaternary ammonium N-oxide groups enhances water interaction capabilities, though complete aqueous solubility is constrained by substantial hydrophobic surface area from the benzamide and pyrimidine substituents.
Stability assessments indicate this compound is hygroscopic, requiring strict storage at -20°C under inert atmosphere to prevent decomposition [7] [8]. The N-oxide functionalities create potential vulnerability to reducing environments and photodegradation, necessitating protective handling. Thermal stability profiles remain inadequately characterized, though related N-oxide compounds typically demonstrate decomposition before melting. The crystalline form appears stable at room temperature for limited durations when protected from moisture, but long-term stability requires desiccated conditions at sub-ambient temperatures [7].
Purity specifications for research-grade material exceed >95% as determined by HPLC, with rigorous chromatographic protocols essential for accurate quantification due to potential co-elution of structurally similar impurities [7]. The hygroscopic nature complicates gravimetric analysis and necessitates moisture correction factors during quantitative preparation of reference standards.
Table 2: Physicochemical and Handling Properties
Property | Characterization |
---|---|
Storage Conditions | -20°C, under inert atmosphere |
Shipping Conditions | Ambient temperature |
Hygroscopicity | High (requires desiccant) |
Purity Specification | >95% (HPLC) |
Stability Considerations | Sensitive to humidity, temperature, and reducing agents |
Spectroscopic characterization provides definitive identification of Imatinib (Piperidine)-N,N-dioxide. Mass spectrometric analysis reveals a protonated molecular ion [M+H]+ at m/z 526.2566 (calculated for C29H32N7O3+: 526.2566), confirming the molecular formula [6] [7]. Tandem MS analysis shows characteristic fragmentation patterns, including prominent losses corresponding to cleavage of the benzamide linkage (-105 Da) and sequential elimination of the dioxidopiperazine moiety. High-resolution mass spectrometry (HRMS) provides the most reliable confirmation with an exact mass of 525.2488 Da [7].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive features, particularly in the 1H-NMR spectrum where the methylene bridge protons between the benzyl and piperazine rings appear as a characteristic singlet at approximately δ 3.8-4.0 ppm. The N-methyl group on the oxidized piperazine resonates as a sharp singlet near δ 3.3 ppm, significantly deshielded compared to non-oxidized analogs. Aromatic protons distributed across four ring systems produce complex coupling patterns between δ 7.0-9.0 ppm, with the pyridyl proton ortho to the nitrogen being most deshielded. The 13C-NMR spectrum exhibits diagnostic downfield shifts for the piperazine carbons adjacent to the N-oxide groups (approximately δ 55-65 ppm) compared to approximately δ 45-50 ppm in non-oxidized analogs [6].
Infrared spectroscopy shows strong absorptions characteristic of N-oxide functionalities between 1250-1300 cm-1 and 950-990 cm-1. The carbonyl stretch of the benzamide linkage appears near 1650 cm-1, while amine N-H stretches are observed around 3300 cm-1 [6]. These combined spectroscopic signatures provide a reliable identification fingerprint for quality control in pharmaceutical impurity testing.
Table 3: Key Spectroscopic Identification Markers
Technique | Key Diagnostic Features |
---|---|
Mass Spectrometry | [M+H]+ at m/z 526.2566; Characteristic fragments at m/z 421 (loss of C6H5NO), 394 (cleavage at piperazine) |
1H-NMR | Singlet at δ ~3.3 ppm (N-CH3); Multiplet at δ ~3.8-4.0 ppm (N-CH2-Ar); Aromatic multiplet (δ 7.0-9.0 ppm) |
13C-NMR | Characteristic N-oxide carbons at δ 55-65 ppm; Benzamide carbonyl at δ ~167 ppm |
Infrared Spectroscopy | N-O stretches: 1250-1300 cm-1 and 950-990 cm-1; C=O stretch: ~1650 cm-1 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1